An In-depth Technical Guide to N1-(4-Chlorophenyl)benzene-1,4-diamine
An In-depth Technical Guide to N1-(4-Chlorophenyl)benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N1-(4-Chlorophenyl)benzene-1,4-diamine (CAS No. 13065-93-5), a substituted aromatic diamine with significant potential in coordination chemistry and materials science. While less documented than its 1,2-diamine isomer, this molecule presents unique opportunities for the synthesis of novel chemical entities. This document delves into its chemical and physical properties, outlines a robust synthetic methodology, explores its primary applications, and provides essential safety and handling protocols. Furthermore, it offers a detailed analysis of its spectroscopic characteristics to aid in its identification and characterization. This guide is intended to be a vital resource for researchers and developers working with advanced chemical intermediates.
Introduction and Chemical Profile
N1-(4-Chlorophenyl)benzene-1,4-diamine is a diarylamine belonging to the class of p-phenylenediamines. Its structure, featuring a p-phenylenediamine core substituted with a 4-chlorophenyl group, imparts specific electronic and steric properties that make it a valuable precursor in various chemical syntheses. Unlike its isomer, N1-(4-chlorophenyl)benzene-1,2-diamine, which is a well-known intermediate in the synthesis of pharmaceuticals like clofazimine, the 1,4-diamine isomer's utility is more pronounced in the field of coordination chemistry.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N1-(4-Chlorophenyl)benzene-1,4-diamine is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13065-93-5 | [2] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [2] |
| Molecular Weight | 218.68 g/mol | [2] |
| IUPAC Name | N1-(4-chlorophenyl)benzene-1,4-diamine | [2] |
| Synonyms | N-(4-chlorophenyl)-p-phenylenediamine | [2] |
| Predicted XLogP3 | 3.4 | [2] |
| Predicted Hydrogen Bond Donors | 2 | [2] |
| Predicted Hydrogen Bond Acceptors | 2 | [2] |
| Predicted Rotatable Bond Count | 2 | [2] |
Synthesis and Characterization
While specific literature detailing the synthesis of N1-(4-Chlorophenyl)benzene-1,4-diamine is limited, a highly plausible and efficient method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4]
Proposed Synthesis Workflow: Buchwald-Hartwig Amination
The synthesis involves the coupling of p-phenylenediamine with 1-chloro-4-iodobenzene (or a similar 4-halophenyl derivative) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for achieving high yields, particularly with less reactive aryl chlorides.[5]
Caption: Proposed workflow for the synthesis of N1-(4-Chlorophenyl)benzene-1,4-diamine.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the sodium tert-butoxide (1.5-2.0 equivalents).
-
Reactant Addition: Under an inert atmosphere, add p-phenylenediamine (1.0 equivalent) and 1-bromo-4-chlorobenzene (1.0-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
The spectrum will exhibit complex multiplets in the aromatic region (~6.7-7.4 ppm).
-
The protons on the p-phenylenediamine ring will likely appear as two distinct doublets (or more complex patterns due to second-order effects).
-
The protons on the 4-chlorophenyl ring will appear as a characteristic AA'BB' system, likely two doublets.
-
The N-H protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
The spectrum will show multiple signals in the aromatic region (approximately 114-150 ppm).
-
Key signals will include the carbon bearing the chlorine atom (ipso-carbon, ~129-134 ppm) and the carbons bonded to the nitrogen atoms (ipso-carbons, ~140-150 ppm).
IR Spectroscopy:
-
N-H Stretching: Look for one or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of primary and secondary amines.[6]
-
C-H Aromatic Stretching: Peaks will be observed just above 3000 cm⁻¹.[7]
-
C=C Aromatic Stretching: Characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[8]
-
C-N Stretching: A strong band in the 1250-1335 cm⁻¹ region is indicative of an aromatic amine.[6]
-
C-Cl Stretching: A medium to strong band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z 218, with a characteristic M+2 isotope peak at m/z 220 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
Applications in Research and Development
The primary application of N1-(4-Chlorophenyl)benzene-1,4-diamine identified to date is as a precursor for the synthesis of Schiff base ligands.
Synthesis of Schiff Base Ligands and Metal Complexes
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. The resulting imine functional group is an excellent chelating agent for a wide variety of metal ions.[9] N1-(4-Chlorophenyl)benzene-1,4-diamine can be reacted with various carbonyl compounds to form bidentate or polydentate Schiff base ligands.
These ligands can then be complexed with transition metals such as copper(II), nickel(II), and cobalt(II) to form stable coordination compounds.[1][10]
Caption: Synthesis and application pathway of Schiff base metal complexes.
Potential Applications of Derived Metal Complexes
Schiff base metal complexes are a subject of intense research due to their diverse applications:
-
Catalysis: They can act as catalysts in a variety of organic transformations, including oxidation, reduction, and polymerization reactions.[11][12]
-
Materials Science: These complexes can exhibit interesting photophysical and electrochemical properties, making them candidates for nonlinear optical (NLO) materials and components in light-emitting diodes (LEDs).[1]
-
Biomimetic Studies: They can serve as models for the active sites of metalloenzymes, aiding in the understanding of biological processes.
-
Antimicrobial and Anticancer Research: Schiff base complexes have been widely investigated for their potential biological activities.[9][13]
Biological Activity and Toxicological Profile
Specific toxicological and biological activity data for N1-(4-Chlorophenyl)benzene-1,4-diamine are not extensively reported. However, based on the broader class of N-substituted p-phenylenediamines (PPDs), a general toxicological profile can be inferred.
Potential Mechanism of Toxicity
Substituted PPDs are known to cause oxidative stress.[14] Their metabolites, particularly quinone species, are highly reactive and can contribute to cellular damage.[15][16] Recent studies on related PPDs have linked them to mitochondrial stress and DNA adduct formation.[14]
Handling and Safety Precautions
Given the potential for toxicity, strict adherence to safety protocols is mandatory. The following recommendations are based on the Safety Data Sheet for the closely related compound, N-phenyl-p-phenylenediamine.[17]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[17]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[17]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[17]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[17]
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[17]
Conclusion
N1-(4-Chlorophenyl)benzene-1,4-diamine is an intriguing chemical intermediate with clear potential, particularly in the synthesis of Schiff base ligands and their corresponding metal complexes. While a comprehensive biological and toxicological profile is yet to be established, its structural relationship to other p-phenylenediamines warrants careful handling and further investigation. The synthetic and characterization data presented in this guide, though partly predictive, provide a solid foundation for researchers to explore the full potential of this versatile molecule in catalysis, materials science, and drug discovery.
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PubMed. (2024, October 20). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. [Link]
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MDPI. (n.d.). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. [Link]
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PubMed. (2024, May 5). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. [Link]
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MDPI. (2024, February 2). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]
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ResearchGate. (2025, September 18). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry. [Link]
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Semantic Scholar. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]
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